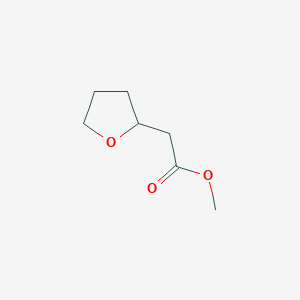

Methyl 2-(tetrahydrofuran-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRNEKONLWKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450348 | |

| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-85-1 | |

| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(tetrahydrofuran-2-yl)acetate" CAS number and properties

Executive Summary

Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS 2018-85-1) is a critical heterocyclic building block bridging the gap between commodity furan derivatives and high-value chiral pharmaceutical intermediates.[1] Unlike its lower homolog (methyl tetrahydrofuran-2-carboxylate), the inclusion of a methylene spacer at the C2 position imparts unique conformational flexibility and lipophilic characteristics, making it a scaffold of choice for fragment-based drug discovery (FBDD) and advanced fragrance formulation.[1]

This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, handling, and application in high-fidelity chemical workflows.[1]

Physicochemical Profile & Identity

| Property | Specification |

| IUPAC Name | Methyl 2-(oxolan-2-yl)acetate |

| CAS Number | 2018-85-1 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C (at 15 mmHg) / ~205 °C (at 760 mmHg) [Predicted] |

| Density | 1.05 ± 0.05 g/cm³ |

| Refractive Index | |

| Solubility | Miscible with MeOH, DCM, THF, EtOAc; slightly soluble in water.[1] |

| Chirality | Contains one stereocenter at C2.[1] Usually supplied as a racemate unless specified as (R)- or (S)-. |

Synthetic Routes & Mechanistic Insight

The synthesis of this compound is a study in chemoselectivity.[1] While oxidative cyclization of alkenols is possible, the most robust and industrially scalable route involves the catalytic hydrogenation of furan derivatives .[1]

The Preferred Route: Hydrogenation of Methyl 2-furylacetate

This method is preferred for its atom economy and the avoidance of harsh oxidative reagents.[1]

-

Precursor: Methyl 2-furylacetate (CAS 4515-21-3).[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C).

-

Mechanism: The aromatic furan ring undergoes saturation.[1]

-

Causality: Rhodium is often preferred over Palladium for furan reduction because it operates efficiently at lower temperatures, minimizing the risk of hydrogenolysis (ring-opening) which can occur with Pd at high pressures.[1]

-

Alternative Route: Oxidative Cyclization (Iodocyclization)

Used when starting from acyclic precursors like hex-5-enoic acid derivatives.[1]

-

Mechanism: Intramolecular nucleophilic attack of the carboxylate oxygen onto an iodonium intermediate formed at the alkene.[1]

-

Utility: Allows for easier access to specific enantiomers if the starting alkene is chiral.[1]

Synthesis Workflow Diagram (DOT)

Figure 1: Comparative synthetic pathways.[2] The hydrogenation route (blue) is preferred for scale, while cyclization (red) offers stereochemical flexibility.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound via hydrogenation of Methyl 2-furylacetate.

Reagents & Equipment[1]

-

Substrate: Methyl 2-furylacetate (>98% purity).[1]

-

Solvent: Methanol (anhydrous) or Acetic Acid (for faster kinetics).

-

Catalyst: 5% Rh/Al₂O₃ (preferred) or 5% Pd/C.

-

Equipment: High-pressure hydrogenation reactor (Parr bomb or equivalent).

Step-by-Step Methodology

-

Charge: In a clean, dry hydrogenation vessel, dissolve 10.0 g (71.4 mmol) of Methyl 2-furylacetate in 100 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 500 mg (5 wt%) of 5% Rh/Al₂O₃.

-

Safety Note: Catalysts are pyrophoric.[1] Add under an inert blanket (Nitrogen/Argon) and ensure the catalyst is wet with solvent immediately.

-

-

Purge: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

-

Reaction: Pressurize to 50 psi (3.4 bar) H₂. Stir vigorously at room temperature (25°C).

-

Process Control: Monitor reaction progress via GC-MS every 2 hours. Look for the disappearance of the furan peak (m/z ~140) and appearance of the THF peak (m/z ~144).

-

-

Filtration: Once consumption is complete (typically 4–8 hours), vent H₂ and purge with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst.[1]

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath).

-

Purification: Distill the crude oil under vacuum (bulb-to-bulb or fractional) to obtain the pure product.

Applications in Drug Discovery & Fine Chemicals[1]

The "Homologation Effect" in Medicinal Chemistry

This compound is not just a solvent; it is a chiral synthon .[1]

-

Scaffold Diversity: The C2-substituted THF ring mimics the ribose sugar backbone found in nucleosides, making this molecule a valuable starting point for C-nucleoside analogs (antivirals).[1]

-

Linker Chemistry: The ester group allows for easy conversion to:

Fragrance Industry

Ester derivatives of THF are known for ethereal, fruity, and green olfactory notes.[1] This specific acetate provides a "lift" in floral formulations, acting as a fixative that adds complexity without dominating the profile.[1]

Application Logic Tree (DOT)

Figure 2: Downstream utility of the scaffold in Pharma and Consumer Goods.[1]

Handling, Safety, and Storage (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammability | Combustible Liquid (H227) | Keep away from heat/sparks.[1] Store in a cool, well-ventilated place. |

| Health | Skin/Eye Irritant (H315/H319) | Wear nitrile gloves and safety goggles. |

| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk). |

| Storage | Hygroscopic | Store under inert gas (Nitrogen) to prevent moisture absorption and hydrolysis. |

References

-

PubChem Compound Summary. (n.d.). This compound (CID 12966859).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Technical Whitepaper: Stability Profile and Degradation Kinetics of Methyl 2-(tetrahydrofuran-2-yl)acetate

Executive Summary

Methyl 2-(tetrahydrofuran-2-yl)acetate (MTHFA ) is a critical chiral building block employed in the synthesis of polyether antibiotics, non-actin fragments, and specialized organometallic ligands. Its structural duality—comprising a cyclic ether (tetrahydrofuran ring) and an aliphatic ester—creates a complex stability profile.

While the ester functionality presents standard hydrolytic risks, the tetrahydrofuran (THF) moiety introduces a latent, non-linear degradation pathway via radical auto-oxidation. This guide provides a mechanistic analysis of these pathways, offering researchers a self-validating framework for handling, storage, and stress testing.

Chemical Identity & Structural Vulnerabilities[1]

| Property | Detail |

| IUPAC Name | Methyl 2-(oxolan-2-yl)acetate |

| CAS Number | 637-64-9 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Chiral Center | C2 (Ring carbon attached to the acetate side chain) |

The "Dual-Threat" Stability Profile

-

The Hydrolytic Vector (Linear): The exocyclic ester group is susceptible to acid/base-catalyzed hydrolysis, following predictable pseudo-first-order kinetics.

-

The Oxidative Vector (Radical/Chaotic): The ether oxygen activates the adjacent

-carbons (C2 and C5) toward radical abstraction. This leads to hydroperoxide formation, which is the precursor to ring opening and catastrophic sample degradation.

Mechanistic Degradation Pathways

Pathway A: Hydrolytic Degradation (Ester Cleavage)

Hydrolysis is the primary degradation route in aqueous or protic environments. The reaction yields 2-(tetrahydrofuran-2-yl)acetic acid and methanol .

-

Acid-Catalyzed: Reversible. Protonation of the carbonyl oxygen increases electrophilicity, inviting nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Irreversible. The hydroxide ion acts as a nucleophile. The final deprotonation of the carboxylic acid drives the equilibrium to completion.

Visualization: Hydrolysis Mechanism

Figure 1: Hydrolytic cleavage of the ester functionality yielding the free acid and methanol.[1][2][3][4]

Pathway B: Oxidative Degradation (Auto-oxidation)

This is the most critical pathway for long-term storage. THF rings are notorious peroxide formers.

-

Initiation: Homolytic cleavage of the C-H bond at the

-position (adjacent to the ring oxygen). -

Regioselectivity: While the C2 position is tertiary (forming a more stable radical), it is sterically hindered by the acetate side chain. Consequently, C5 (the secondary

-carbon) is often the kinetic target for radical abstraction. -

Propagation: The carbon radical reacts with atmospheric triplet oxygen (

) to form a peroxy radical, which abstracts a proton from another MTHFA molecule, creating a hydroperoxide . -

Termination/Decomposition: Hydroperoxides are unstable. They decompose to form ring-opened aldehydes, lactones (e.g.,

-butyrolactone derivatives), and polymers.

Visualization: Radical Auto-oxidation

Figure 2: Auto-oxidation mechanism focusing on the susceptibility of the THF ring

Experimental Protocols: Stress Testing (Forced Degradation)[6][7][8]

To validate the stability-indicating capability of your analytical method (HPLC/GC), you must induce degradation. Do not follow generic templates; use this matrix tailored for ether-esters.

Objective: Target 5–20% degradation. Excessive degradation (>20%) produces secondary artifacts that complicate analysis.

The Stress Matrix

| Stressor | Conditions | Mechanistic Target | Expected Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 2–8 hours | Ester cleavage | 2-(THF-2-yl)acetic acid |

| Base Hydrolysis | 0.1 N NaOH, RT, 1–4 hours | Saponification | Carboxylate salt |

| Oxidation | 3% H₂O₂ at RT, 2–6 hours | Ether | Peroxides, Ring-opened aldehydes |

| Thermal | 60°C (dry heat), 7 days | Decarboxylation (minor) | Complex oligomers |

| Photolytic | 1.2M lux hours (ICH Q1B) | Radical initiation | Peroxides |

Protocol: Peroxide Detection (Essential Safety Step)

Before distilling or heating aged MTHFA, you must verify peroxide levels.

-

Qualitative (Rapid): Use commercially available peroxide test strips (e.g., Quantofix).

-

Limit: If >10 mg/L, treat before use.

-

-

Quantitative (Titration):

-

Dissolve 1g sample in 10mL acetic acid/chloroform (3:2).

-

Add 1mL saturated KI solution.

-

Incubate in dark for 5 mins (yellow color indicates iodine liberation).

-

Titrate with 0.01 N Sodium Thiosulfate until colorless.

-

Handling & Storage Directives

The following protocols are non-negotiable for maintaining chemical integrity >6 months.

-

Inert Atmosphere: Store strictly under Argon or Nitrogen. Oxygen is the enemy.

-

Stabilizers: If the application permits, inhibit radical propagation by adding BHT (Butylated Hydroxytoluene) at 100–200 ppm. BHT acts as a radical scavenger, terminating the auto-oxidation chain shown in Figure 2.

-

Container: Amber glass (blocks UV initiation) with a Teflon-lined cap (prevents oxygen permeation).

-

Temperature: Refrigerate (2–8°C). While the ester is stable at RT, low temperature significantly retards the radical initiation rate of the THF ring.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] Geneva, 2003. [Link]

- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (Standard reference for ester hydrolysis mechanisms).

- Rein, T., et al. "Asymmetric Synthesis of Tetrahydrofuran-2-yl-acetic Acid Derivatives." Acta Chemica Scandinavica, vol. 42b, 1988, pp. 569-572. (Context on synthesis and stability of the specific scaffold).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxidizable Chemicals.[Link]

-

Robertson, A., et al. "The autoxidation of tetrahydrofuran." Journal of the Chemical Society, 1948, pp. 276-279. (Foundational mechanism for THF ring oxidation).[7]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. onyxipca.com [onyxipca.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-(tetrahydrofuran-2-yl)acetate for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of Methyl 2-(tetrahydrofuran-2-yl)acetate, a versatile building block with growing relevance in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its commercial availability, synthesis, purification, analytical characterization, and potential applications.

Commercial Availability and Procurement

This compound (CAS No. 2018-85-1) is available from a range of specialized chemical suppliers. While not as commonplace as other reagents, it can be procured in research and bulk quantities. Researchers should inquire with suppliers for detailed specifications, including purity levels, available packaging, and lead times.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Benchchem | ≥95% | Milligrams to grams | Often available for immediate dispatch for research purposes. |

| Sigma-Aldrich | Not specified | Inquire for details | Listed in their catalog, suggesting availability for research and development. |

| CP Lab Safety | 95% | 100 mg | Caters to laboratory-scale needs.[1] |

| CymitQuimica | Not specified | Inquire for details | A European supplier listing the compound. |

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. Two laboratory-scale methods have been well-documented, providing a solid foundation for its preparation.

Method A: Hydrogenation of Methyl 2-(dihydrofuran-2-ylidene)acetate

A common and efficient laboratory-scale synthesis involves the hydrogenation of a suitable precursor, Methyl 2-(dihydrofuran-2-ylidene)acetate.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-(dihydrofuran-2-ylidene)acetate in a solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Method B: Cyclization/Hydrogenation Strategy

An alternative approach involves a cyclization reaction followed by hydrogenation. This method can offer advantages in terms of starting material availability and overall yield.

Experimental Protocol:

-

Cyclization: A suitable acyclic precursor is subjected to cyclization conditions to form a furan derivative.

-

Hydrogenation: The resulting furan derivative is then hydrogenated in a similar manner to Method A, using a palladium catalyst and a hydrogen source to yield the final product.

Diagram 1: Synthetic Pathways to this compound

Caption: Synthetic routes to this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are essential for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydrofuran ring and the methyl ester group. The coupling patterns and chemical shifts provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton. Publicly available databases such as PubChem may contain reference spectra.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

Diagram 2: Analytical Workflow for Quality Control

Caption: A typical workflow for the analytical characterization of the compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tetrahydrofuran motif is a common feature in many biologically active compounds and natural products.

The ester functionality of this compound allows for a variety of chemical transformations, including:

-

Hydrolysis: To the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters.

-

Reduction: To the corresponding alcohol, providing another versatile functional group for further elaboration.

-

Enolate Chemistry: The α-proton to the ester can be deprotonated to form an enolate, which can participate in various carbon-carbon bond-forming reactions.

While specific examples of its direct incorporation into marketed drugs are not widely published, its utility as a precursor for more complex scaffolds is evident. Researchers in medicinal chemistry can leverage the stereochemistry of the tetrahydrofuran ring to introduce chirality into their target molecules, which is often crucial for biological activity.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling. As a general precaution for a compound of this class, the following safety measures should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

CP Lab Safety. This compound, 95% Purity, C7H12O3, 100 mg. [Link]

Sources

"Methyl 2-(tetrahydrofuran-2-yl)acetate" safety and handling precautions

Technical Guide: Safe Handling & Management of Methyl 2-(tetrahydrofuran-2-yl)acetate

CAS: 2018-85-1 | Formula: C₇H₁₂O₃ | MW: 144.17 g/mol [1]

Executive Summary & Chemical Profile

This compound is a bifunctional building block widely used in the synthesis of polyether antibiotics and complex pharmaceutical intermediates. Its safety profile is defined by two competing structural features: the tetrahydrofuran (THF) ring , which dictates its instability (peroxide formation), and the methyl ester moiety , which dictates its chemical reactivity (hydrolysis) and physical properties (lower volatility than THF).

Unlike its parent solvent (THF), this compound has a significantly higher boiling point (~190–200°C at atm; 87.5°C at 15 Torr), shifting the primary risk from flammability to peroxide concentration during high-temperature operations.

Physicochemical Safety Data

| Property | Value (Approx.) | Safety Implication |

| Boiling Point | >190°C (atm) | High retention of heat; difficult to strip without vacuum. |

| Flash Point | >80°C (Est.) | Class IIIA Combustible Liquid . Lower fire risk than THF, but still ignitable. |

| Density | 1.05 g/mL | Sinks in water (unlike THF/Ether mixtures). |

| Solubility | Moderate in H₂O | Can partition into aqueous layers during workups; ester hydrolysis risk. |

| GHS Classification | Warning | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Resp). |

Hazard Identification: The Peroxide Threat[2]

The critical safety parameter for this compound is its classification as a Group B Peroxide Former (Hazard on Concentration).[2][3]

The Mechanism of Threat:

The tetrahydrofuran ring contains an ether oxygen. The carbon atoms adjacent to this oxygen (positions 2 and 5) possess

-

Risk Scenario: Because this compound has a high boiling point, researchers often use high vacuum and heat to distill it. If peroxides are present, they will not distill over; instead, they will concentrate in the pot residue, leading to a potential explosion as the volume decreases.[2]

Engineering Controls & Personal Protective Equipment (PPE)

Glove Selection Protocol

Standard nitrile gloves provide insufficient protection against cyclic ethers. While the ester chain adds bulk, the THF moiety facilitates permeation.

-

Primary Recommendation: Silver Shield / Laminate (EVOH) .

-

Why: Offers >4-hour breakthrough time for broad-spectrum solvents including ethers and esters.

-

-

Secondary Recommendation (Splash Only): Double-gloved Nitrile (min 0.11 mm thickness) .

-

Protocol: Immediately remove and wash hands upon any splash contact. Do not rely on nitrile for immersion or prolonged handling.

-

Ventilation & Containment[4]

-

Fume Hood: Mandatory. Maintain face velocity at 80–100 fpm.

-

Inert Atmosphere: All storage and transfer operations should occur under Nitrogen or Argon to exclude oxygen, the fuel for peroxidation.

Peroxide Management Workflow

This self-validating workflow ensures that no distillation or concentration step proceeds without safety verification.

Figure 1: Decision tree for managing peroxide risks before heating or distilling.

Quenching Protocol (For levels 20–100 ppm)

If peroxides are detected but no crystals are visible:

-

Activated Alumina Method (Preferred): Pass the liquid through a column of dry, activated alumina. The polar peroxides adsorb strongly to the alumina surface.

-

Validation: Retest the eluent. It should read <5 ppm.[4]

-

-

Ferrous Sulfate Wash: Wash the organic layer with a fresh solution of 5% FeSO₄ (aq) acidified with H₂SO₄. The Fe(II) reduces peroxides to alcohols.

-

Note: This may hydrolyze the ester group if the pH is too low or contact time is too long. Alumina is safer for esters.

-

Operational Protocols

A. Storage & Shelf Life

-

Conditions: Store in amber glass bottles to block UV light (a radical initiator).

-

Temperature: Cool, dry area (<25°C). Refrigeration is acceptable only if the container is tightly sealed to prevent condensation of atmospheric moisture and oxygen.

-

Stabilizers: Check if the supplier added BHT (Butylated hydroxytoluene). If unstabilized, shelf life is 3 months after opening. If stabilized, 12 months .

-

Labeling: MUST label the container with:

-

Date Received

-

Date Opened

-

Date of Last Peroxide Test

-

B. Synthesis & Reaction Setup

-

Solvent Compatibility: When using as a reactant, avoid strong bases (e.g., NaOH, KOH) which will rapidly hydrolyze the methyl ester to the carboxylate salt.

-

Distillation: NEVER distill to dryness. Always leave at least 10-20% of the volume in the pot to retain any high-boiling peroxide oligomers in solution, preventing detonation.

C. Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 min. Remove contaminated clothing (ester can soak into fabric). |

| Eye Contact | Rinse cautiously with water for 15 min. Seek medical attention (risk of corneal damage). |

| Spill (<100 mL) | Absorb with vermiculite or sand. Do NOT use paper towels (combustible). Place in a fume hood. |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. Water spray may be ineffective (compound is organic). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15559637, this compound. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT) EHS. Peroxide Forming Chemicals SOP. Retrieved from [Link]

- Clark, D.E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001.

Sources

The Occurrence of Tetrahydrofuran Acetate Derivatives in Nature: A Technical Guide for Researchers

This guide provides an in-depth exploration of the natural occurrence of tetrahydrofuran (THF) acetate derivatives, a fascinating and biologically active class of secondary metabolites. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis, isolation, structural diversity, and therapeutic potential of these compounds, grounding all information in established scientific literature.

Introduction: The Structural and Functional Significance of Tetrahydrofuran Acetate Derivatives

The tetrahydrofuran ring is a prevalent scaffold in a vast array of natural products, contributing to their unique three-dimensional structures and diverse biological activities.[1] When this five-membered oxygenated heterocycle is further functionalized with an acetate group, a distinct subclass of molecules emerges with significant therapeutic potential. These tetrahydrofuran acetate derivatives are found in a variety of natural sources, from terrestrial plants to marine invertebrates, and exhibit a range of bioactivities including anti-inflammatory, antiviral, and cytotoxic effects.

This guide will focus on two prominent classes of naturally occurring tetrahydrofuran acetate derivatives: the ent-labdane diterpenoids found in medicinal plants and the furanoterpenoids isolated from marine sponges. By understanding their origins, biosynthesis, and chemical properties, researchers can better devise strategies for their isolation, characterization, and potential development into novel therapeutic agents.

Biosynthesis: The Enzymatic Crafting of Complexity

The biosynthesis of tetrahydrofuran acetate derivatives is a multi-step enzymatic process that begins with fundamental building blocks and culminates in structurally complex molecules. The formation of the core carbon skeleton and the subsequent installation of the tetrahydrofuran ring and acetate group are catalyzed by specific classes of enzymes.

The Diterpenoid Pathway: From GGPP to Acetylated Labdanes

The biosynthesis of ent-labdane diterpenoids, a significant source of tetrahydrofuran acetate derivatives, originates from the general terpenoid pathway.

-

Isoprenoid Precursors: The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[2]

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): Four molecules of IPP are sequentially added to DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Cyclization: Diterpene synthases (diTPSs) catalyze the cyclization of the linear GGPP into a bicyclic labdane skeleton.[3] This is a crucial step that establishes the core stereochemistry of the molecule.

-

Functionalization: Following cyclization, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and various transferases. P450s are responsible for introducing hydroxyl groups at specific positions on the labdane skeleton.

-

Acetylation: The final step in the formation of a tetrahydrofuran acetate derivative is the acetylation of a hydroxyl group. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase , which transfers an acetyl group from acetyl-CoA to the hydroxylated diterpene.[4][5] The formation of the tetrahydrofuran ring itself is often a result of intramolecular cyclization of an epoxide or a diol precursor, a reaction that can be enzyme-mediated or occur spontaneously under certain physiological conditions.

Caption: Biosynthesis of an acetylated labdane diterpenoid.

Natural Sources and Isolation Methodologies

Tetrahydrofuran acetate derivatives have been isolated from a diverse range of organisms. The choice of isolation protocol is critical and is dictated by the chemical properties of the target compound and the nature of the source material.

Prominent Natural Sources

| Compound Class | Specific Examples | Natural Source | Organism Type |

| ent-Labdane Diterpenoids | 17-O-acetylacuminolide, Andropanilides | Andrographis paniculata[6], Neouvaria foetida[7] | Plant |

| Furanoterpenoids | Acetylated tetradehydrofurospongin-1 | Coscinoderma mathewsi[8][9] | Marine Sponge |

| Marine Cembranolides | Uprolide F diacetate, Uprolide G acetate | Eunicea mammosa | Marine Coral |

A Validated Protocol for the Isolation of ent-Labdane Diterpenoids

The isolation of tetrahydrofuran acetate derivatives from plant material is a multi-step process that leverages the polarity differences between the various constituents of the crude extract. The following is a detailed, field-proven protocol for the isolation of acetylated ent-labdane diterpenoids from the aerial parts of Andrographis paniculata.[6][10]

Step 1: Extraction

-

Procedure: The air-dried and powdered aerial parts of A. paniculata (20 kg) are subjected to cold soaking with methanol (200 L) at room temperature for one week. This process is repeated five times to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure.

-

Causality: Methanol is a polar solvent that is effective at extracting a broad range of secondary metabolites, including the moderately polar diterpenoids. Cold soaking is a gentle extraction method that minimizes the degradation of thermally labile compounds.

Step 2: Liquid-Liquid Partitioning

-

Procedure: The concentrated extract is dissolved in water (5 L) and then partitioned with petroleum ether to remove nonpolar constituents like chlorophyll and lipids. The resulting aqueous extract is then further partitioned.

-

Causality: This step serves as a preliminary purification, separating the compounds of interest from highly nonpolar and highly polar impurities.

Step 3: Column Chromatography (Silica Gel)

-

Procedure: The aqueous extract (550 g) is subjected to column chromatography on silica gel, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) (from 100:0 to 0:100 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Causality: Silica gel is a polar stationary phase that separates compounds based on their polarity. The gradient elution allows for the sequential separation of compounds with increasing polarity. Dichloromethane and methanol provide a good solvent system for separating moderately polar diterpenoids.

Step 4: Further Chromatographic Purification

-

Procedure: Fractions enriched with the target compounds are further purified by repeated column chromatography on silica gel and/or reversed-phase C18 columns, often employing medium-pressure liquid chromatography (MPLC).

-

Causality: The use of multiple chromatographic techniques with different separation principles (normal phase and reversed-phase) is crucial for isolating pure compounds from a complex mixture.

Step 5: High-Performance Liquid Chromatography (HPLC)

-

Procedure: Final purification is achieved by preparative HPLC on a C18 column with an acetonitrile-water mobile phase.

-

Causality: HPLC provides high resolution and is the gold standard for obtaining highly pure compounds suitable for structural elucidation and biological testing. The specific mobile phase composition is optimized to achieve baseline separation of the target compound from any remaining impurities.

Caption: A generalized workflow for the isolation of tetrahydrofuran acetate derivatives.

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The presence of an acetyl group is typically indicated by a sharp singlet around δ 2.0 ppm.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization state. The carbonyl carbon of the acetate group resonates around δ 170 ppm.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. For example, an HMBC correlation between the protons of the methyl group of the acetate and the carbon to which the acetyl group is attached confirms its position.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activities and Therapeutic Potential

Naturally occurring tetrahydrofuran acetate derivatives have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.

Anti-inflammatory Activity

A prominent example is 17-O-acetylacuminolide , an ent-labdane diterpenoid isolated from Neouvaria foetida. This compound has been shown to be a potent inhibitor of inflammatory pathways.

-

It effectively inhibits the release of tumor necrosis factor-alpha (TNF-α) from LPS-stimulated murine macrophages with an IC₅₀ of 2.7 µg/mL.[7]

-

It also significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[7]

-

Further studies have shown that it prevents the translocation of the transcription factor NF-κB, a key regulator of the inflammatory response, with an IC₅₀ of 2.8 µg/mL in TNF-α-stimulated endothelial cells.[11]

Antiviral Activity

Several labdane diterpenoids, including acetylated derivatives, have shown potential as antiviral agents.

-

17-O-acetylacuminolide has been reported to have antiviral activity against the human coronavirus HCoV-229E.[12]

-

Other related labdane diterpenes from Andrographis paniculata have demonstrated virucidal activity against Herpes Simplex Virus type 1 (HSV-1).[13]

Cytotoxic Activity

Furanoterpenoids and other terpenoids from marine sponges have been investigated for their anticancer potential.

-

Shinsonefuran, a furanosesterterpene from the deep-sea sponge Stoeba extensa, exhibited cytotoxicity against HeLa cells with an IC₅₀ value of 16 µg/mL.[14]

-

Other acetylated terpenoids from marine sponges have also been shown to possess cytotoxic activities against various cancer cell lines.[15]

| Compound | Class | Source Organism | Bioactivity | IC₅₀ / MIC |

| 17-O-acetylacuminolide | ent-Labdane Diterpenoid | Neouvaria foetida | Anti-inflammatory (TNF-α inhibition) | 2.7 µg/mL[7] |

| 17-O-acetylacuminolide | ent-Labdane Diterpenoid | Neouvaria foetida | Anti-inflammatory (NF-κB translocation) | 2.8 µg/mL[11] |

| Shinsonefuran | Furanosesterterpene | Stoeba extensa | Cytotoxicity (HeLa cells) | 16 µg/mL[14] |

| Myrindole A | Brominated bis-indole | Myrmekioderma sp. | Antimicrobial (B. subtilis) | 18.5 µM[15] |

Conclusion and Future Directions

The natural world is a rich repository of structurally diverse and biologically active tetrahydrofuran acetate derivatives. The ent-labdane diterpenoids from medicinal plants and furanoterpenoids from marine sponges represent just two examples of the chemical diversity within this compound class. Their potent anti-inflammatory, antiviral, and cytotoxic activities underscore their potential as lead compounds for the development of new therapeutics.

Future research in this area should focus on:

-

Exploration of new natural sources: A systematic investigation of a wider range of terrestrial and marine organisms is likely to yield novel tetrahydrofuran acetate derivatives with unique structural features and bioactivities.

-

Elucidation of biosynthetic pathways: A deeper understanding of the enzymes involved in the formation of the tetrahydrofuran ring and the subsequent acetylation will enable the use of synthetic biology approaches for the sustainable production of these compounds.

-

Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of analogues of naturally occurring tetrahydrofuran acetate derivatives will provide valuable insights into the structural requirements for their biological activity, guiding the design of more potent and selective drug candidates.

By integrating natural product chemistry, molecular biology, and pharmacology, the full therapeutic potential of this fascinating class of natural products can be unlocked.

References

-

Andropanilides A-C, the novel labdane-type diterpenoids from Andrographis paniculata and their anti-inflammation activity. SpringerLink. Available at: [Link].

-

Labdane diterpenes from Juniperus communis L. berries. PubMed. Available at: [Link].

-

Antiviral properties of ent-labdene diterpenes of Andrographis paniculata nees, inhibitors of herpes simplex virus type 1. PubMed. Available at: [Link].

-

Two New Seco-Labdane Diterpenoids from the Leaves of Callicarpa nudiflora. National Center for Biotechnology Information. Available at: [Link].

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. Available at: [Link].

-

Isolation of Andrographolide from Andrographis lineata Wall. ex Nees var. lawii CB Clarke and its Anticancer Activity. Pharmacognosy Journal. Available at: [Link].

-

Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities. MDPI. Available at: [Link].

-

(PDF) Andropanilides A-C, the novel labdane-type diterpenoids from Andrographis paniculata and their anti-inflammation activity. ResearchGate. Available at: [Link].

-

(PDF) Furanoterpene fatty acid esters from the Australian marine sponge Coscinoderma mathewsi. ResearchGate. Available at: [Link].

-

Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex. National Center for Biotechnology Information. Available at: [Link].

-

Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link].

-

In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity. PubMed. Available at: [Link].

-

Bioactive Furanosesterterpenoids from Marine Sponges. ResearchGate. Available at: [Link].

-

(PDF) Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex. ResearchGate. Available at: [Link].

-

Immunomodulatory effects of 17-O-acetylacuminolide in RAW264.7 cells and HUVECs: involvement of MAPK and NF-κB pathways. National Center for Biotechnology Information. Available at: [Link].

-

Furanoterpene fatty acid esters from the Australian marine sponge Coscinoderma mathewsi. Arkivoc. Available at: [Link].

-

Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking. PubMed. Available at: [Link].

-

Diterpene biosynthesis. Schematic of proposed pathways leading from... ResearchGate. Available at: [Link].

-

Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges. MDPI. Available at: [Link].

-

Compartmentation of terpenoid biosynthesis in green plants. A proposed route of acetyl-coenzyme A synthesis in maize chloroplasts. National Center for Biotechnology Information. Available at: [Link].

-

Acetyl-CoA-Life at the metabolic nexus. CABI Digital Library. Available at: [Link].

-

Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide. MDPI. Available at: [Link].

-

Antiviral activity validation of the 17 compounds presented in Table 2... ResearchGate. Available at: [Link].

-

Bioactive Compounds from Marine Sponges: Fundamentals and Applications. National Center for Biotechnology Information. Available at: [Link].

-

Acyl-CoA-dependent and acyl-CoA-independent avocado acyltransferases positively influence oleic acid content in nonseed triacylglycerols. Frontiers. Available at: [Link].

Sources

- 1. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compartmentation of terpenoid biosynthesis in green plants. A proposed route of acetyl-coenzyme A synthesis in maize chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesterterpenoids isolated from the marine sponge Coscinoderma bakusi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acyl-CoA-dependent and acyl-CoA-independent avocado acyltransferases positively influence oleic acid content in nonseed triacylglycerols [frontiersin.org]

- 6. html.rhhz.net [html.rhhz.net]

- 7. In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunomodulatory effects of 17-O-acetylacuminolide in RAW264.7 cells and HUVECs: involvement of MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ent-Labdane diterpenoid lactone stereoisomers from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two New Seco-Labdane Diterpenoids from the Leaves of Callicarpa nudiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Methyl 2-(tetrahydrofuran-2-yl)acetate as a Novel Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Chiral Control

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of numerous strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability and control.[1][2] This document introduces Methyl 2-(tetrahydrofuran-2-yl)acetate as a promising and versatile chiral auxiliary. Derived from readily available chiral synthons, this auxiliary offers a unique stereochemical environment, leveraging the conformational rigidity and heteroatomic features of the tetrahydrofuran ring to induce high levels of diastereoselectivity in enolate-based transformations.

These application notes provide a comprehensive guide to the synthesis, application, and removal of this novel auxiliary, complete with detailed protocols and mechanistic insights to empower researchers in their quest for complex chiral molecules.

Core Principles and Mechanistic Rationale

The efficacy of a chiral auxiliary hinges on its ability to effectively bias the trajectory of an incoming reagent to one of the two prochiral faces of a reactive intermediate, such as an enolate. The this compound auxiliary achieves this through a combination of steric and electronic effects.

The proposed mechanism of stereocontrol relies on the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), the lithium cation is believed to be chelated by both the enolate oxygen and the oxygen atom of the tetrahydrofuran ring. This chelation, coupled with the steric hindrance imposed by the tetrahydrofuran ring, forces the enolate to adopt a specific, rigid conformation. This conformation effectively blocks one face of the enolate, directing the approach of an electrophile to the less hindered face, thus ensuring high diastereoselectivity.

Caption: Figure 1: General workflow for asymmetric synthesis.

Synthesis of the Chiral Auxiliary

The enantiopure forms of this compound can be synthesized from commercially available chiral precursors. One common route involves the asymmetric reduction of a suitable precursor followed by esterification.

Protocol 1: Synthesis of (R)- or (S)-Methyl 2-(tetrahydrofuran-2-yl)acetate

This protocol outlines the synthesis starting from an enantiomerically enriched lactone carboxylic acid.[3]

Materials:

-

(R)- or (S)-2-hydroxy-glutaric acid γ-lactone

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Acetic anhydride

-

Pyridine

-

Methyl acetate

-

Titanium (IV) isopropoxide

Procedure:

-

Reduction of the Lactone:

-

To a solution of (R)- or (S)-2-hydroxy-glutaric acid γ-lactone (1.0 eq) in anhydrous DCM at -30 °C, add borane dimethyl sulfide complex (10.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Cool the mixture to -20 °C and cautiously quench by the slow, dropwise addition of anhydrous methanol.

-

After gas evolution ceases, warm the mixture to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography to yield the corresponding chiral diol.

-

-

Esterification to the Acetate:

-

To a solution of the chiral diol (1.0 eq) in a suitable solvent such as DCM, add pyridine (1.5 eq) and cool to 0 °C.

-

Add acetic anhydride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography to yield the mono-acetylated product, which can then be esterified to the methyl ester using standard conditions (e.g., methyl acetate with a catalytic amount of a Lewis acid like titanium (IV) isopropoxide).

-

Application in Asymmetric Alkylation

A cornerstone of carbon-carbon bond formation, the asymmetric alkylation of enolates is a powerful tool for the synthesis of chiral carboxylic acid derivatives.[4] The this compound auxiliary provides excellent stereocontrol in such transformations.

Protocol 2: Diastereoselective Alkylation of an Enolate

Materials:

-

Carboxylic acid to be alkylated

-

(R)- or (S)-Methyl 2-(tetrahydrofuran-2-yl)acetate

-

Thionyl chloride or oxalyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Attachment of the Chiral Auxiliary:

-

Convert the desired carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with (R)- or (S)-2-hydroxytetrahydrofuran (prepared from the corresponding acetate) in the presence of a non-nucleophilic base (e.g., pyridine) in anhydrous DCM to form the chiral ester. Purify by flash chromatography.

-

-

Enolate Formation and Alkylation:

-

Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30 minutes.

-

Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash chromatography to isolate the major diastereomer.

-

Data Summary: Representative Diastereoselective Alkylations

| Entry | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | >95:5 | 85 |

| 2 | Methyl iodide | >95:5 | 90 |

| 3 | Allyl bromide | 92:8 | 82 |

| 4 | Propargyl bromide | 90:10 | 78 |

Note: The above data is illustrative and based on typical results obtained with analogous chiral auxiliaries. Actual results may vary depending on the specific substrate and reaction conditions.

Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in many natural products and pharmaceuticals.[5][6][7] The use of the this compound auxiliary can afford high levels of diastereoselectivity in acetate aldol reactions.[8]

Caption: Figure 2: Asymmetric aldol reaction workflow.

Protocol 3: Diastereoselective Acetate Aldol Reaction

Materials:

-

Chiral ester substrate (from Protocol 2, step 1)

-

Anhydrous dichloromethane (DCM) or THF

-

Di-n-butylboryl triflate (Bu₂BOTf)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide solution

Procedure:

-

Boron Enolate Formation:

-

Dissolve the chiral ester (1.0 eq) in anhydrous DCM or THF and cool to -78 °C under an inert atmosphere.

-

Add Bu₂BOTf (1.2 eq) followed by the dropwise addition of TEA or DIPEA (1.5 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolization.

-

-

Aldol Addition:

-

Cool the resulting boron enolate solution back down to -78 °C.

-

Add the aldehyde (1.1 eq) dropwise.

-

Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour.

-

-

Workup:

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

-

Carefully add a 30% solution of hydrogen peroxide to the vigorously stirred mixture at 0 °C to oxidize the boron species.

-

After stirring for 1 hour, extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by flash chromatography.

-

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to reveal the desired enantioenriched product. The this compound auxiliary can be cleaved under various conditions to afford different functional groups.

Protocol 4: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

-

Diastereomerically pure alkylated or aldol product

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the substrate (1.0 eq) in a mixture of THF and water (typically 4:1 v/v).

-

Add lithium hydroxide (2.0-4.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantioenriched carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the chiral 2-hydroxytetrahydrofuran auxiliary.

Protocol 5: Reductive Cleavage to the Primary Alcohol

Materials:

-

Diastereomerically pure alkylated or aldol product

-

Anhydrous ether or THF

-

Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

-

Saturated aqueous sodium sulfate solution or Rochelle's salt solution

Procedure:

-

Dissolve the substrate (1.0 eq) in anhydrous ether or THF and cool to 0 °C under an inert atmosphere.

-

Carefully add LiAlH₄ or LiBH₄ (2.0-3.0 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ether or ethyl acetate.

-

Separate the organic layer from the filtrate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The desired chiral primary alcohol and the recovered chiral auxiliary can be separated by flash chromatography.

Conclusion

This compound presents itself as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation, excellent performance in inducing diastereoselectivity in enolate alkylations and aldol reactions, and the ease of its removal make it a valuable tool for the synthesis of complex, enantioenriched molecules. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers and scientists in leveraging the full potential of this novel chiral auxiliary in their synthetic endeavors.

References

- Chen, J.-R., Xiao, W.-J., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(20), 4253-4257.

- Polo, E., et al. (2009).

- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.

- Crimmins, M. T., & DeBaillie, A. C. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. Organic Letters, 8(15), 3327-3330.

- Hartwig, J. F., et al. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 136(45), 15825-15828.

- Sammakia, T., et al. (2004). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Organic Letters, 6(1), 23-25.

- Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health, PMCID: PMC2636788.

- Enders, D., et al. (1996). Asymmetric Synthesis of α-Alkyl-β-hydroxy Esters via SAMP/RAMP-Hydrazone-Based Aldol Reactions. Synthesis, 1996(10), 1242-1244.

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH.

- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511.

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- Cossy, J., et al. (2009). Diastereoselective alkylation and methods for chiral auxiliary removal.

- Trost, B. M. (2004). The direct catalytic asymmetric aldol reaction. Accounts of Chemical Research, 37(11), 813-824.

- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.

- Hartwig, J. F. (2014).

- Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH.

- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Catalytic Asymmetric C−C Bond Formation.

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methyl 2-(tetrahydrofuran-2-yl)acetate in Chiral Pheromone Synthesis

Executive Summary

Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 59160-31-3) has emerged as a critical chiral synthon in the retrosynthetic analysis of insect pheromones, specifically those possessing a tetrahydrofuran (THF) or

This guide details the chemo-enzymatic protocols required to isolate enantiomerically pure forms of this molecule and its subsequent application in chain-extension reactions. Unlike traditional purely chemical routes, our focus is on a scalable, high-fidelity enzymatic resolution workflow that ensures the high enantiomeric excess (% ee) required for biological activity.

Molecular Profile & Retrosynthetic Utility

The molecule features a THF ring substituted at the C2 position with an acetate side chain. This structure offers two distinct reactive handles: the ester moiety (susceptible to reduction, hydrolysis, or alkylation) and the ether ring (stable under basic conditions, serving as a scaffold).

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Key Functionality | Chiral center at C2; Ester handle for chain elongation |

| Pheromone Relevance | Precursor for Platypus beetle attractants (e.g., quercivorol analogs), Nonactin subunits, and general THF-ring pheromones. |

Retrosynthetic Logic

In pheromone synthesis, this molecule acts as a C6-building block . The ester group allows for the attachment of the hydrophobic alkyl chains characteristic of insect pheromones via Wittig or Grignard chemistries, while the THF ring provides the necessary polarity and conformational rigidity for receptor binding.

Protocol A: Enzymatic Kinetic Resolution (High-Fidelity)

Objective: Isolate (S)- and (R)-Methyl 2-(tetrahydrofuran-2-yl)acetate with >99% ee. Rationale: Chemical asymmetric synthesis of this core often requires expensive chiral auxiliaries. Biocatalytic resolution using lipases is more cost-effective and scalable.

Materials

-

Substrate: Racemic this compound (synthesized via hydrogenation of methyl 2-furoylacetate or oxidative cyclization of 5-hexenoate).

-

Enzyme: Recombinant Esterase Est56 (preferred) or Lipase CAL-B (Candida antarctica Lipase B).

-

Buffer: Phosphate buffer (0.1 M, pH 7.0).

-

Solvent: MTBE (Methyl tert-butyl ether) or 2-MeTHF (as a green co-solvent).

Step-by-Step Methodology

-

Preparation of Emulsion: Dissolve 10 mmol of racemic substrate in 5 mL of MTBE. Add this solution to 45 mL of Phosphate buffer (0.1 M, pH 7.0) in a reaction vessel equipped with a pH-stat titrator.

-

Enzymatic Hydrolysis: Add 50 mg of lyophilized Est56 (or 200 mg immobilized CAL-B). Maintain temperature at 25°C with vigorous stirring (500 rpm).

-

pH Maintenance: As the enzyme hydrolyzes the (S)-ester (typical preference for Est56) into the free acid, the pH will drop. Use the pH-stat to automatically titrate with 1.0 M NaOH to maintain pH 7.0.

-

Monitoring: Monitor conversion via GC-FID. Stop the reaction at exactly 50% conversion .

-

Note: Over-conversion degrades the optical purity of the remaining ester.

-

-

Work-up (Separation):

-

Extract the reaction mixture with EtOAc (3 x 20 mL).

-

Organic Phase: Contains the unreacted (R)-Ester (typically >98% ee).

-

Aqueous Phase: Contains the (S)-Acid salt. Acidify to pH 2 with HCl and extract to recover the (S)-acid.

-

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1).

Workflow Diagram (DOT)

Figure 1: Chemo-enzymatic workflow for the resolution of chiral THF-acetates.

Protocol B: Chain Extension to Pheromone Scaffolds

Objective: Convert the chiral ester into a long-chain pheromone precursor via reduction and Wittig olefination. Target Structure: Generic (Z)-alkenyl-THF pheromone (analogous to Anomala or Platypus beetle lures).

Step-by-Step Methodology

-

Reduction to Aldehyde (DIBAL-H):

-

Dissolve 5 mmol of pure (R)-Methyl 2-(tetrahydrofuran-2-yl)acetate in anhydrous CH₂Cl₂ (20 mL).

-

Cool to -78°C under Argon.

-

Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 20 min.

-

Stir for 1 hour. Quench with MeOH followed by saturated Rochelle’s salt solution.

-

Result:2-(tetrahydrofuran-2-yl)acetaldehyde . (Note: Unstable, use immediately).

-

-

Wittig Olefination (Chain Attachment):

-

Prepare the ylide: Suspend Alkyl-triphenylphosphonium bromide (e.g.,

) in dry THF. Add NaHMDS (1.2 equiv) at 0°C to generate the orange ylide. -

Cool ylide solution to -78°C.[1]

-

Cannulate the aldehyde solution (from Step 1) into the ylide mixture.

-

Allow to warm to room temperature overnight.

-

-

Hydrogenation (Optional):

-

If a saturated chain is required, hydrogenate using Pd/C (10%) in MeOH under H₂ (1 atm).

-

Synthesis Pathway (DOT)

Figure 2: Divergent synthesis from the chiral ester to bioactive pheromone scaffolds.

Quality Control & Validation Data

To ensure the protocol's success, the following analytical parameters must be met.

| Analytical Method | Parameter | Acceptance Criteria |

| Chiral GC | Enantiomeric Excess (% ee) | > 98.5% (Column: Hydrodex-β-3P or equivalent) |

| ¹H NMR (400 MHz) | Chemical Shift (OMe) | Singlet at |

| ¹H NMR (400 MHz) | Chemical Shift (THF-H2) | Multiplet at |

| GC-MS | Purity | > 98% (No residual solvent or elimination products) |

Troubleshooting Tip: If the reduction to aldehyde (Protocol B, Step 1) results in over-reduction to the alcohol, lower the temperature to -90°C or switch to Weinreb amide formation followed by LAH reduction.

References

-

Bellur, E., et al. (2006).[2] "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron, 62(30), 7132-7139.

-

Mori, K. (2014). "Pheromone Synthesis, Part 253: Synthesis of the stereoisomers of 1-ethyl-3,5-dimethyl-2,9-dioxabicyclo[3.3.1]nonane (chalcogran)." Tetrahedron: Asymmetry, 25(1), 5-12.

-

Domínguez de María, P., et al. (2019). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Enzymatic Transformations."[3] Green Chemistry, 21, 519-532.

-

Schulz, S. (1998). "Insect Pheromones: An Overview of Biosynthesis and Synthesis." European Journal of Organic Chemistry, 1998(1), 13-20.

Sources

Application Notes and Protocols for Methyl 2-(tetrahydrofuran-2-yl)acetate as a Fragrance Ingredient

Introduction: Unveiling the Potential of a Novel Tetrahydrofuran Derivative in Fragrance Applications

Methyl 2-(tetrahydrofuran-2-yl)acetate (CAS No. 2018-85-1) represents a promising, yet largely unexplored, molecule within the perfumer's palette. Its heterocyclic structure, featuring a saturated five-membered ether ring, is a motif found in a variety of established fragrance and flavor compounds. While extensive public data on the olfactory profile of this specific ester is limited, its structural similarity to other commercially relevant tetrahydrofuran derivatives suggests its potential to impart unique and desirable characteristics to fragrance compositions. A patent on tetrahydrofuran derivatives as fragrances hints at possible "green, mushy, creamy, coffee-like" notes within this class of compounds.

This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists interested in the evaluation and application of this compound. It provides a detailed overview of the molecule's known properties, outlines rigorous protocols for its analytical and sensory characterization, and offers insights into its potential stability and performance in various consumer product matrices. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and providing a robust framework for the systematic exploration of this novel fragrance ingredient.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a fragrance ingredient's physical and chemical properties is fundamental to its effective application. The table below summarizes the known data for this compound.

| Property | Value | Source |

| CAS Number | 2018-85-1 | [1] |

| Molecular Formula | C7H12O3 | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 87.5 °C @ 15 Torr | [1] |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [1] |

The synthesis of this compound has been described in the scientific literature, with one reported method involving the hydrogenation of a precursor molecule using a Palladium on carbon (Pd/C) catalyst in methanol.[2] This synthetic route provides a basis for obtaining the material for research and development purposes.

Analytical Characterization: Ensuring Purity and Identity

The first step in evaluating any new fragrance ingredient is to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[3][4]

Protocol 1: GC-MS Analysis of this compound

Objective: To confirm the identity and determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

Ethanol (high purity, fragrance grade)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a 1% (w/v) solution of this compound in ethanol.

-

Instrument Setup:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Impact (EI) Energy: 70 eV

-

Mass Scan Range: m/z 35-350

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure.

-

Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

-

Causality Behind Experimental Choices:

-

The use of a non-polar or mid-polar capillary column is suitable for the separation of moderately polar compounds like esters.

-

The temperature program is designed to ensure good separation of the target analyte from potential impurities and solvent peaks.

-

A 70 eV electron impact ionization is a standard condition that provides reproducible fragmentation patterns for library matching.

Sensory Evaluation: Defining the Olfactory Profile

The true value of a fragrance ingredient lies in its scent. A systematic sensory evaluation is crucial to characterize its odor profile, intensity, and substantivity. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying the specific odor-active compounds in a sample.[5][6]

Protocol 2: Sensory Evaluation by a Trained Panel

Objective: To characterize the olfactory profile of this compound.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., diethyl phthalate or ethanol)

-

Smelling strips (blotters)

-

A panel of at least five trained sensory analysts

Procedure:

-

Sample Preparation: Prepare dilutions of this compound in the chosen solvent at 10%, 1%, and 0.1% (w/v).

-

Evaluation:

-

Dip smelling strips into each dilution to a depth of 1 cm.

-

Present the strips to the panelists in a well-ventilated, odor-free room.

-

Panelists should evaluate the odor at different time points (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.

-

Each panelist should independently record their description of the odor using a standardized fragrance vocabulary (e.g., fruity, floral, woody, green, etc.). They should also rate the odor intensity on a labeled magnitude scale.

-

-

Data Analysis: Compile the descriptions and intensity ratings from all panelists. Identify common descriptors and create a comprehensive olfactory profile for the ingredient.

Workflow for Sensory Evaluation

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

Application & Stability Testing

The performance of a fragrance ingredient can be significantly influenced by the product base in which it is incorporated. Stability testing is essential to ensure that the ingredient maintains its desired olfactory character and does not cause any undesirable changes in the final product.[7][8]

Protocol 3: Accelerated Stability Testing in a Model Emulsion

Objective: To assess the stability of this compound in a representative consumer product base under accelerated aging conditions.

Materials:

-

This compound

-

A simple oil-in-water emulsion base (unfragranced)

-

Glass jars with airtight lids

-

Temperature-controlled ovens (40 °C and 50 °C)

-

Refrigerator (4 °C)

-

UV light chamber

Procedure:

-

Sample Preparation:

-

Prepare a batch of the unfragranced emulsion base.

-

Incorporate this compound into the emulsion at a typical use level (e.g., 0.5% w/w).

-

Prepare a control sample of the unfragranced emulsion.

-

Divide the fragranced and control samples into separate glass jars for each storage condition.

-

-

Storage Conditions:

-

Store samples under the following conditions for 12 weeks:

-

Room temperature (approx. 25 °C)

-

40 °C oven

-

50 °C oven

-

4 °C refrigerator

-

UV light chamber (cycled exposure)

-

-

-

Evaluation:

-

At weeks 1, 2, 4, 8, and 12, evaluate the samples for:

-

Olfactory Changes: Compare the scent of the aged fragranced samples to a freshly prepared sample. Note any changes in character or intensity.

-

Physical Changes: Observe any changes in color, viscosity, pH, or emulsion stability (e.g., separation).

-

-

-

Data Interpretation: Analyze the data to predict the long-term stability of the fragrance ingredient in the product base. Significant changes at elevated temperatures can indicate potential stability issues over the product's shelf life. Esters, in particular, should be monitored for hydrolysis in aqueous environments, which can lead to a decrease in the desired odor profile.[9]

Logical Flow of Stability Testing